

Luseogliflozin's impact on cardiovascular and renal systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Luseogliflozin**

Cat. No.: **B1675515**

[Get Quote](#)

Luseogliflozin's Cardiorenal Impact: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of **luseogliflozin**, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, on the cardiovascular and renal systems. By summarizing key clinical and preclinical data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the therapeutic potential and mechanisms of action of **luseogliflozin**.

Executive Summary

Luseogliflozin has demonstrated a range of beneficial effects on the cardiovascular and renal systems beyond its primary glucose-lowering action. Clinical studies have shown its potential to reduce cardiovascular risk factors and preserve renal function in patients with type 2 diabetes. Mechanistically, its actions extend beyond simple hemodynamics, involving intricate signaling pathways that modulate cellular stress, inflammation, and fibrosis. This guide provides a granular look into the evidence supporting the cardiorenal benefits of **luseogliflozin**.

Cardiovascular Impact

Luseogliflozin's influence on the cardiovascular system has been investigated in various clinical trials, focusing on heart failure, arterial stiffness, and blood pressure.

Clinical Data: Cardiovascular Outcomes

The following tables summarize the quantitative data from key clinical studies evaluating the cardiovascular effects of **luseogliflozin**.

Table 1: Effect of **Luseogliflozin** on Heart Failure with Preserved Ejection Fraction (HFpEF) - MUSCAT-HF Trial[1][2][3][4]

Parameter	Luseogliflozin Group	Voglibose Group	p-value
Primary Outcome			
Change in BNP at 12 weeks (%)	-9.0	-1.9	0.26
Secondary Outcomes			
Change in Estimated Plasma Volume at 12 weeks (%)	-8.73	-	<0.001 (vs. baseline)
Change in Systolic Blood Pressure at 12 weeks (mmHg)	-5.3	-	<0.05 (vs. voglibose)

Table 2: Effect of **Luseogliflozin** on Arterial Stiffness and Blood Pressure - LUSCAR Study

Parameter	Baseline	Week 12	p-value
Primary Outcome			
Cardio-Ankle Vascular Index (CAVI)	8.67	8.64	0.750
Secondary Outcomes			
Morning Home Systolic Blood Pressure (mmHg)	134.5	128.5	<0.001
Morning Home Diastolic Blood Pressure (mmHg)	80.1	76.5	<0.001
Body Weight (kg)	71.9	70.1	<0.001
HbA1c (%)	7.4	6.9	<0.001

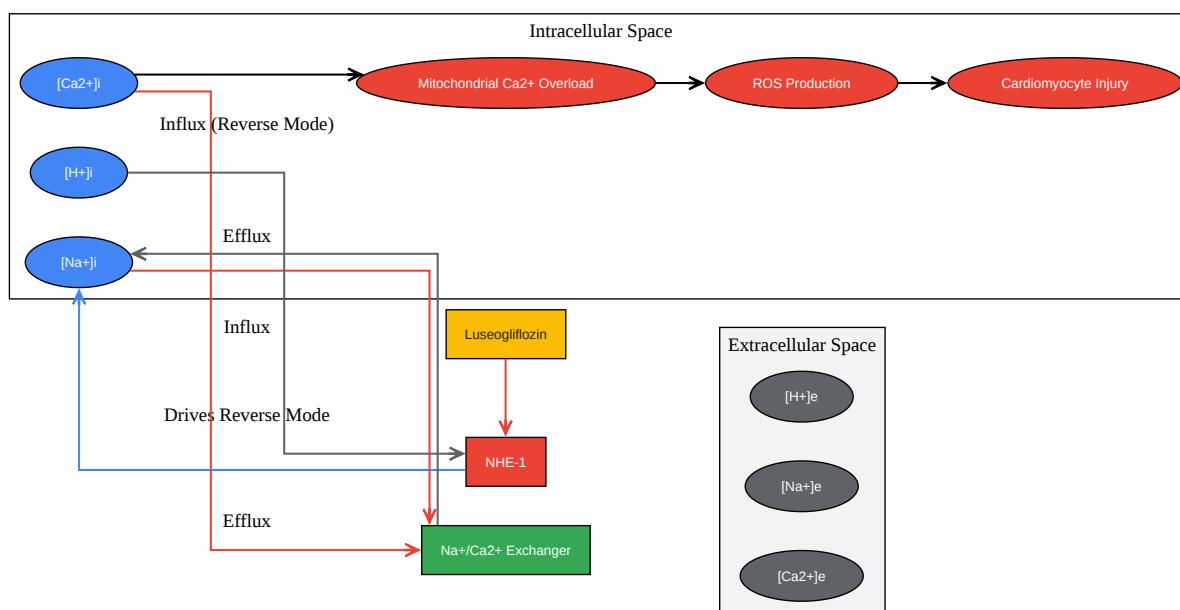
Table 3: Effect of **Luseogliflozin** on Cardiometabolic Markers in Patients with Coronary Artery Disease[5][6]

Parameter	Baseline	6 Months	p-value
Brain Natriuretic Peptide (BNP) (pg/mL)	108 ± 60	65 ± 37	<0.05
Brachial-Ankle Pulse Wave Velocity (baPWV) (cm/s)	1810 ± 311	1662 ± 233	<0.05
Body Weight Change (%)	-	-6	<0.05
γ-GTP (U/L)	36 ± 35	28 ± 19	<0.05
HbA1c (%)	7.3 ± 0.8	6.8 ± 0.8	<0.05

Experimental Protocols

2.2.1 MUSCAT-HF Trial[1][3][4]

- Study Design: A multicenter, prospective, open-label, randomized controlled trial.
- Participants: Patients with type 2 diabetes and heart failure with preserved ejection fraction (HFpEF; left ventricular ejection fraction >45% and B-type natriuretic peptide [BNP] concentrations ≥ 35 pg/mL).
- Intervention: **Luseogliflozin** (2.5 mg once daily) versus voglibose (0.2 mg three times daily).
- Primary Outcome: The change in the ratio of BNP concentrations after 12 weeks of treatment from baseline.
- Methodology: BNP levels were measured at a central laboratory. Estimated plasma volume (ePV) was calculated using the Strauss formula. Echocardiographic parameters were assessed at baseline and follow-up.


2.2.2 LUSCAR Study

- Study Design: A multicenter, single-arm, open-label exploratory study.
- Participants: Adults with type 2 diabetes, HbA1c between 6.5% and 8.9%, requiring new or additional antidiabetic therapy.
- Intervention: **Luseogliflozin** 2.5 mg/day for 12 weeks.
- Primary Outcome: Change in cardio-ankle vascular index (CAVI) from baseline to week 4 and week 12.
- Methodology: CAVI was measured using the VaSera VS-1500N system. Home blood pressure was self-measured by patients in the morning. Office blood pressure was measured at study visits.

Signaling Pathways in the Cardiovascular System

2.3.1 Inhibition of the Na⁺/H⁺ Exchanger (NHE-1)

Luseogliflozin is thought to exert direct cardioprotective effects by inhibiting the sodium-hydrogen exchanger 1 (NHE-1) in cardiomyocytes.^{[7][8][9][10][11]} This inhibition helps to prevent intracellular sodium and calcium overload, particularly under ischemic conditions, thereby reducing the risk of arrhythmias and improving cardiac function.

[Click to download full resolution via product page](#)

Inhibition of NHE-1 by **Luseogliflozin** in Cardiomyocytes.

Renal Impact

Luseogliflozin's effects on the renal system are characterized by the preservation of glomerular filtration and a reduction in markers of kidney damage.

Clinical Data: Renal Outcomes

Table 4: Effect of **Luseogliflozin** on Renal Function in Patients with Type 2 Diabetes[[12](#)][[13](#)][[14](#)]

Parameter	High eGFR Group (≥90)	Normal eGFR Group (60 to <90)	Low eGFR Group (<60)
Change in eGFR (mL/min/1.73 m ²) after 12 months	-5 ± 10	-0 ± 10	+2 ± 6
Change in Urinary Protein Excretion (mg/gCr) after 12 months	Significant Decrease	Significant Decrease	Significant Decrease
Change in Urinary L- FABP (ng/mL) after 12 months	Significant Decrease	Significant Decrease	Significant Decrease

Table 5: RESOLUTION Study - **Luseogliflozin** in Moderate to Severe Renal Impairment[[15](#)][[16](#)]

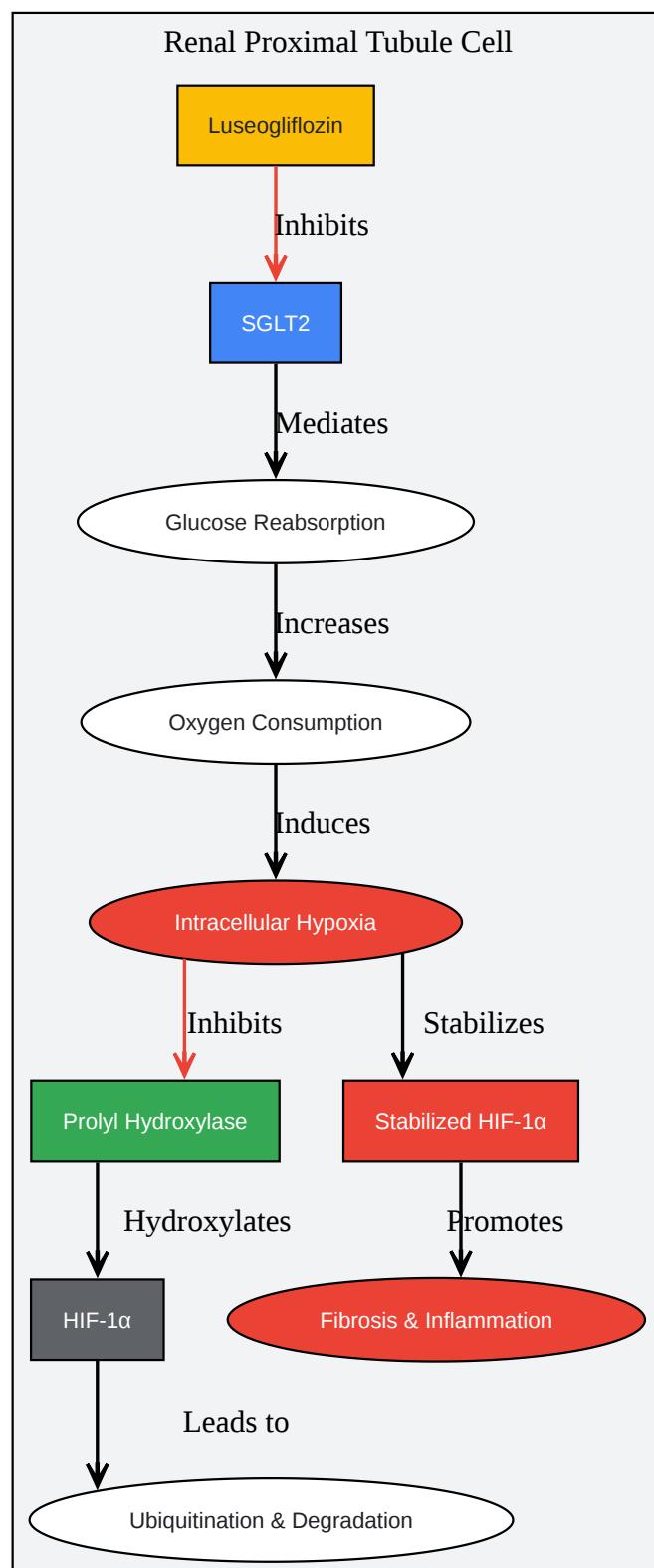
Parameter	Luseogliflozin Group	Control Group	p-value
<hr/>			
Primary Outcome			
<hr/>			
Change in eGFRcreat from baseline to 104 weeks	Not Significantly Different	Not Significantly Different	NS
<hr/>			
Secondary Outcome			
<hr/>			
Chronic eGFRcreat slope (from 4 to 104 weeks)	Less Negative	More Negative	NS
<hr/>			

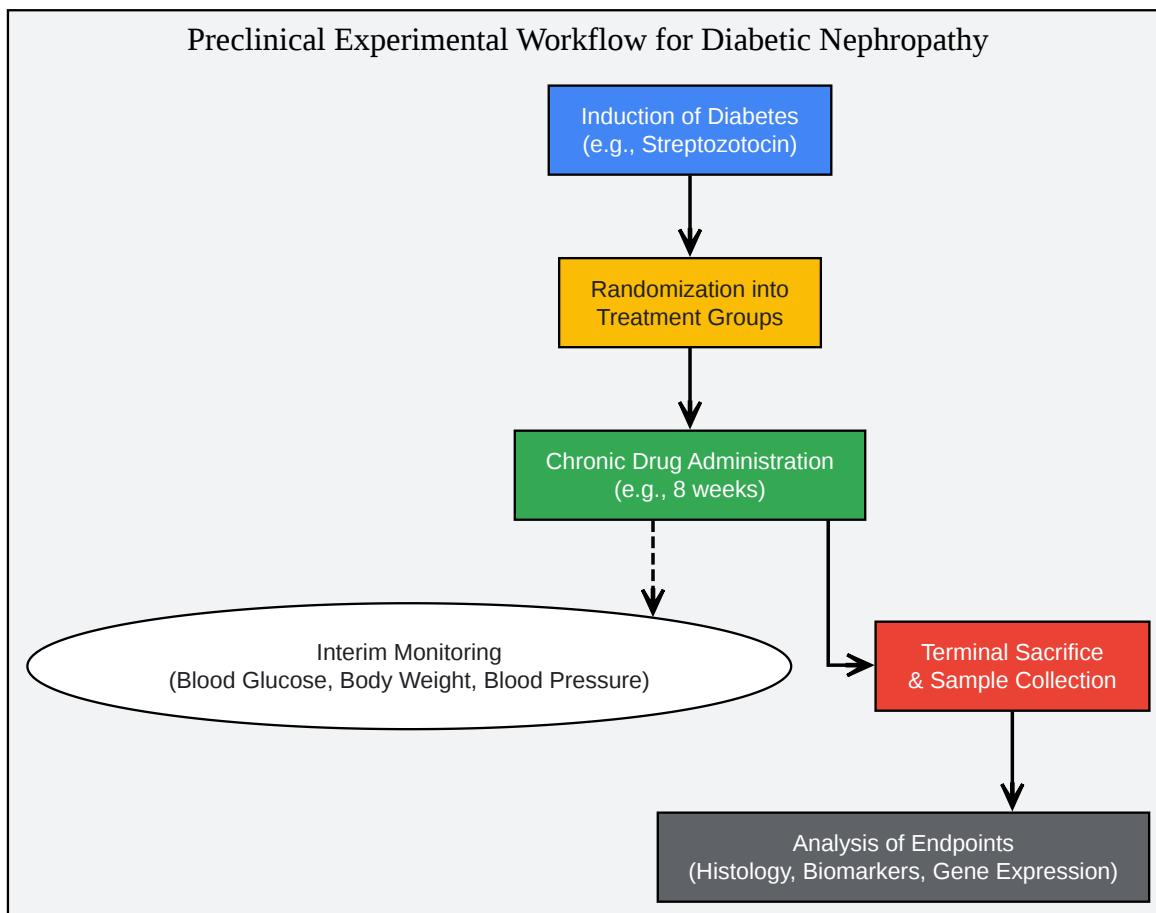
Experimental Protocols

3.2.1 Retrospective Study on Renal Function[12][14]

- Study Design: A retrospective analysis of patients treated with **luseogliflozin** for 12 months.
- Participants: 238 patients with type 2 diabetes, stratified by baseline estimated glomerular filtration rate (eGFR).
- Intervention: **Luseogliflozin** 2.5 mg, once daily.
- Methodology: eGFR was calculated using the equation for Japanese patients. Urinary protein excretion (uPE) and urinary albumin-to-creatinine ratio (uACR) were measured from spot urine samples. Urinary liver-type fatty acid-binding protein (L-FABP) was also assessed.

3.2.2 RESOLUTION Study[15][16]


- Study Design: A multicenter, randomized, open-label, controlled clinical trial.
- Participants: Patients with type 2 diabetes and an eGFR of 15–45 mL/min/1.73 m².
- Intervention: **Luseogliflozin** versus control (standard care).
- Primary Outcome: Change in eGFR from baseline to 104 weeks.


- Methodology: eGFR slope was estimated using a piecewise linear mixed-effects model.

Signaling Pathways in the Renal System

3.3.1 Inhibition of Hypoxia-Inducible Factor-1 α (HIF-1 α)

In the diabetic kidney, hyperglycemia leads to increased oxygen consumption by proximal tubular cells, creating a state of local hypoxia. This hypoxia stabilizes HIF-1 α , a transcription factor that promotes fibrosis and inflammation. **Luseogliflozin**, by reducing glucose reabsorption and consequently the metabolic workload of these cells, alleviates hypoxia and promotes the degradation of HIF-1 α .[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of Luseogliflozin on Heart Failure With Preserved Ejection Fraction in Patients With Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Luseogliflozin on Heart Failure With Preserved Ejection Fraction in Patients With Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of luseogliflozin on estimated plasma volume in patients with heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Luseogliflozin on liver function, BNP and baPWV in diabetics with coronary artery disease [jstage.jst.go.jp]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. The off-target NHE1 inhibitory effect of SGLT2 inhibitors in cardiac remodeling [rcpp- ie.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Different renoprotective effects of luseogliflozin depend on the renal function at the baseline in patients with type 2 diabetes: A retrospective study during 12 months before and after initiation | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Different renoprotective effects of luseogliflozin depend on the renal function at the baseline in patients with type 2 diabetes: A retrospective study during 12 months before and after initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open-label clinical trial (RESOLUTION study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hypoxia-inducible factor-1 α is the therapeutic target of the SGLT2 inhibitor for diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Hypoxia-inducible factor-1 α is the therapeutic target of the SGLT2 inhibitor for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Luseogliflozin's impact on cardiovascular and renal systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675515#luseogliflozin-s-impact-on-cardiovascular-and-renal-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com